molecular formula C23H25NO6 B2840330 1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline CAS No. 377733-24-9

1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline

Katalognummer: B2840330
CAS-Nummer: 377733-24-9
Molekulargewicht: 411.454
InChI-Schlüssel: SRSPOGFFSQMYNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of multiple methoxy groups and a carboxylate ester functional group. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline typically involves multi-step organic reactions One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, tetrahydroisoquinolines, and various substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple methoxy groups and the carboxylate ester enhances its solubility and stability, making it a valuable compound for various applications.

Biologische Aktivität

1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and multidrug resistance. This article explores the synthesis, biological evaluation, and underlying mechanisms of action of this isoquinoline derivative.

  • Chemical Name : this compound
  • CAS Number : 377733-25-0
  • Molecular Formula : C23H23NO7
  • Molar Mass : 425.43 g/mol

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general procedure includes the reaction of various substituted benzyl derivatives with ethyl 3-carboxy-6,7-dimethoxyisoquinoline derivatives under controlled conditions to yield the desired product. The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol.

Cytotoxicity

A series of biological evaluations have been conducted to assess the cytotoxic effects of this compound. In vitro studies using the K562 cell line demonstrated that while many derivatives exhibited low cytotoxicity, specific compounds showed enhanced activity against multidrug-resistant cell lines. Notably:

  • IC50 Values : Certain derivatives exhibited IC50 values comparable to or lower than standard chemotherapeutics like verapamil, indicating their potential as multidrug resistance modulators. For example:
    • Compound 6e: IC50 = 0.66 μM
    • Compound 6h: IC50 = 0.65 μM
    • Compound 7c: IC50 = 0.96 μM

These values suggest that these derivatives can effectively overcome drug resistance mechanisms in cancer cells .

The proposed mechanism through which these compounds exert their effects includes:

  • Inhibition of Drug Efflux : By modulating P-glycoprotein activity, these compounds can enhance the accumulation of chemotherapeutic agents within resistant cancer cells.
  • Induction of Apoptosis : Some studies indicate that isoquinoline derivatives may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives in oncology:

  • Case Study on Multidrug Resistance :
    • A study involving K562/A02 cells demonstrated that specific isoquinoline derivatives could significantly reduce cell viability and enhance the effects of conventional drugs.
    • The findings suggest a promising avenue for developing new treatments for patients with resistant forms of leukemia.
  • Clinical Implications :
    • Research indicates that derivatives like this compound could be integrated into combination therapy regimens to improve outcomes in chemotherapy-resistant cancers.

Summary Table of Biological Activities

CompoundCell LineIC50 (μM)Mechanism
Compound 6eK5620.66P-glycoprotein inhibition
Compound 6hK5620.65P-glycoprotein inhibition
Compound 7cK5620.96P-glycoprotein inhibition

Eigenschaften

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-6-30-23(25)18-11-15-12-21(28-4)22(29-5)13-16(15)17(24-18)9-14-7-8-19(26-2)20(10-14)27-3/h7-8,10-13H,6,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSPOGFFSQMYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2C(=N1)CC3=CC(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.